molecular formula C6H14O3 B046298 Trimethylolpropane CAS No. 77-99-6

Trimethylolpropane

Cat. No.: B046298
CAS No.: 77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Description

Trimethylolpropane, also known as 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, is an organic compound with the molecular formula C6H14O3. It is a colorless to white solid with a faint odor and is classified as a triol due to its three hydroxyl functional groups. This compound is widely used as a building block in the polymer industry, particularly in the production of alkyd resins, polyurethanes, and various coatings .

Mechanism of Action

Target of Action

Trimethylolpropane (TMP) is an organic compound with three hydroxy functional groups . It is a widely used building block in the polymer industry . TMP is primarily targeted for the synthesis of esters, particularly this compound esters of oleic acid . These esters are used in various applications, including as biolubricants .

Mode of Action

The synthesis of TMP esters is performed by transesterification of methyl oleate and esterification of oleic acid . In this process, TMP interacts with oleic acid in the presence of a catalyst to form esters . The esterification reaction between 3-mercaptopropionic acid and TMP has also been reported .

Biochemical Pathways

The primary biochemical pathway involving TMP is the esterification process. TMP is synthesized via a two-step process, starting with the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction . The esterification of TMP with oleic acid leads to the formation of this compound esters .

Result of Action

The esterification of TMP results in the formation of this compound esters. These esters have various applications. For instance, this compound esters of oleic acid have been used in the synthesis of biodegradable and environmentally acceptable biolubricants . The resulting esters are characterized by low pour points, high chemical resistance, thermal stability, and good viscosity-temperature properties .

Action Environment

The action of TMP is influenced by various environmental factors. For instance, the esterification process is affected by the molar ratio of the substrates, reaction temperature, time, and medium . Furthermore, the properties of TMP-based products, such as biolubricants, can be influenced by environmental conditions. For example, the oxidative stability, pour point, flash point, and viscosity index of a biolubricant based on nonaoleate this compound were found to be influenced by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane is typically synthesized through a two-step process involving the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction. The first step involves the aldol addition of butanal with formaldehyde to form 2,2-bis(hydroxymethyl)butanal. In the second step, this intermediate undergoes a Cannizzaro reaction with additional formaldehyde and a stoichiometric quantity of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction conditions are optimized to maximize yield and efficiency. The process involves:

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Esterification: this compound esters.

    Transesterification: this compound triesters.

Scientific Research Applications

Trimethylolpropane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Trimethylolpropane is often compared with other polyhydric alcohols, such as:

    Pentaerythritol: Similar to this compound, pentaerythritol is used in the production of alkyd resins and polyurethanes.

    Neopentyl Glycol: This compound has two hydroxyl groups and is used in the production of polyesters and plasticizers.

    Trimethylolethane: Similar to this compound, trimethylolethane has three hydroxyl groups and is used in the production of coatings and resins.

This compound’s unique combination of three hydroxyl groups and its ability to form stable esters make it a versatile compound in various industrial and scientific applications.

Properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCRDAZUWHFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Record name trimethylolpropane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Trimethylolpropane
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

187041-27-6
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=187041-27-6
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DSSTOX Substance ID

DTXSID2026448
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline]
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name Trimethylolpropane
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Boiling Point

160 °C @ 5 MM HG
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Solubility

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Vapor Pressure

0.0000449 [mmHg]
Record name Trimethylolpropane
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Color/Form

WHITE POWDER OR PLATES, COLORLESS CRYSTALS

CAS No.

77-99-6
Record name Trimethylolpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tris(hydroxymethyl)propane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996
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Record name Trimethylolpropane
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name TRIMETHYLOLPROPANE
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Melting Point

58 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

29.4 grams of maleic anhydride and 13.4 grams of trimethylol propane crosslinker are reacted with stirring for 10 hours at 90° C. to form a clear water-soluble first intermediate reaction product containing unsaturated double bonds capable of undergoing free-radical polymerization and hydroxyl and carboxylic acid end groups. A second intermediate reaction product is formed by the reaction of 45.6 grams of tetrahydrophthalic anhydride and 13.4 grams of trimethylol propane under the same reaction condition. The two intermediate reaction products next are dissolved with stirring in 200 grams of water containing 25 grams of triethanol amine crosslinker, and 1.0 gram of cumyl hydroperoxide free radical initiator to form a homogenous solution. The homogenous solution next is coated on a multifilamentary glass roving and is cured as described in Example 1. A free-radical polymerization reaction and a cross-linking reaction take place via an esterification reaction. The resulting cured product is similarly stable and displays a high resistance upon exposure to boiling water that is assisted by the free-radical polymerization of the first intermediate reaction product that is made possible by the inclusion of the free-radical initiator.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

pentaerythritol or dulcitol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylolpropane
Reactant of Route 2
Trimethylolpropane
Reactant of Route 3
Trimethylolpropane
Reactant of Route 4
Trimethylolpropane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimethylolpropane
Reactant of Route 6
Trimethylolpropane
Customer
Q & A

Q1: What is the molecular formula and weight of trimethylolpropane?

A1: The molecular formula of this compound is C6H14O3, and its molecular weight is 134.17 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Infrared (IR) spectroscopy can identify the characteristic functional groups of this compound, specifically the hydroxyl (O–H) and C–H stretching vibrations. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both proton (1H) and carbon (13C), can provide detailed information about the compound's structure, including the chemical environment of different hydrogen and carbon atoms. []

Q3: How is this compound industrially produced?

A3: this compound is primarily produced through a two-step process involving the reaction of n-butyraldehyde with formaldehyde in the presence of a catalyst like NaOH or triethylamine. [, ] The first step involves an aldol condensation reaction, followed by a hydrogenation step to yield the final triol.

Q4: What are the major by-products of this compound production, and how can they be separated?

A4: Dithis compound is a significant by-product formed during TMP production. [, , ] Distillation techniques, often involving multiple stages and specific temperature and pressure conditions, are employed to separate dithis compound and obtain purified TMP streams. [, , ]

Q5: Can this compound-based esters be used with conventional lubricant additives?

A6: Yes, studies have shown that this compound trioleate (TMPTO), a specific type of TMP ester, exhibits good compatibility with various conventional lubricant additives designed for mineral oils, including zinc dialkyl dithiophosphates for extreme pressure and anti-wear properties. [, ]

Q6: How are this compound triesters (TMPTEs) synthesized, and what type of catalyst is commonly employed?

A7: TMPTEs are synthesized via the transesterification reaction of this compound (TMP) with fatty acid methyl esters (FAMEs). [] While sodium methoxide is commonly used as a homogeneous base catalyst for this reaction, heterogeneous catalysts like calcined Mg-Al hydrotalcites, especially those loaded with potassium fluoride (KF), have demonstrated superior performance in terms of TMPTE selectivity and FAME conversion. []

Q7: What are the primary applications of this compound and its derivatives?

A8: this compound is a versatile building block for various polymers. It is used in alkyd resins for coatings [], polyurethane dispersions for adhesives and coatings [], and polyester and polyether polyols for polyurethane foams. [, ] this compound triacrylate is a key component in radiation-curable coatings and inks. [, ] this compound esters are explored as potential biolubricant base stocks due to their biodegradability and renewable origin. [, , , , , , ]

Q8: What is known about the environmental impact of this compound phosphate (TMPP)?

A9: TMPP, a potential neurotoxin formed from the thermal decomposition of certain lubricants containing TMP and tricresyl phosphate, has raised concerns regarding its presence in the environment, particularly after shipboard fires. [] While its formation in such events has been confirmed, further research is needed to fully understand its environmental fate and potential long-term ecological effects. []

Q9: Are there any documented concerns regarding the toxicity of this compound triacrylate?

A10: Studies using the Salmonella typhimurium and mouse lymphoma L5178Y TK+/- assays indicated that this compound triacrylate exhibits weak mutagenicity in the presence of metabolic activation. [] This finding highlights the need for careful handling and use of this compound in industrial settings to minimize potential health risks.

Q10: What analytical techniques are used to determine the content of this compound oleic acid esters in synthetic lubricants?

A11: Infrared (IR) spectrometry is a suitable method for quantifying this compound oleic acid esters in lubricants. The ester carbonyl (C=O) stretching vibration, typically observed around 1741 cm-1, serves as the characteristic peak for analysis. [] Internal standards like 2,4-toluene diisocyanate can be used to improve the accuracy and precision of the measurements. []

Q11: How can gas chromatography-mass spectrometry (GC/MS) be used to analyze this compound phosphate (TMPP)?

A12: GC/MS is a powerful technique for identifying and quantifying TMPP in complex mixtures. Following extraction from the sample matrix, TMPP can be separated based on its volatility and detected by its unique mass fragmentation pattern. [] Methanol is often used as the extraction solvent for TMPP analysis. []

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